molecular formula C35H43N5O B10791715 N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide

N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide

Cat. No.: B10791715
M. Wt: 549.7 g/mol
InChI Key: GQFXELZZSUDRNE-UHFFFAOYSA-N
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Description

N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two tetrahydroacridinyl groups linked by butyl and propyl chains to an acetamide moiety. The tetrahydroacridinyl group is a derivative of acridine, a heterocyclic organic compound known for its biological activity.

Preparation Methods

The synthesis of N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}acetamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1,2,3,4-tetrahydroacridin-9-amine, which is a key intermediate.

    Reaction with Butyl and Propyl Chains: The tetrahydroacridin-9-amine is then reacted with butyl and propyl chains under controlled conditions to form the desired linkages.

    Acetamide Formation: Finally, the acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.

Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine groups, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}acetamide involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3β), both of which are implicated in the disease’s progression . The compound binds to the active sites of these enzymes, thereby reducing their activity and potentially mitigating the symptoms of the disease.

Comparison with Similar Compounds

N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}acetamide can be compared with other similar compounds, such as:

    Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic use.

    Galantamine: A natural product-derived acetylcholinesterase inhibitor used in Alzheimer’s treatment.

The uniqueness of N-{4-[(1,2,3,4-Tetrahydroacridin-9-yl)amino]butyl}-N{3-[(1,2,3,4-tetrahydroacridin-9-yl)amino]propyl}acetamide lies in its dual inhibitory activity against both AChE and GSK-3β, which may offer a more comprehensive approach to treating neurodegenerative diseases .

Properties

Molecular Formula

C35H43N5O

Molecular Weight

549.7 g/mol

IUPAC Name

N-[4-(1,2,3,4-tetrahydroacridin-9-ylamino)butyl]-N-[3-(1,2,3,4-tetrahydroacridin-9-ylamino)propyl]acetamide

InChI

InChI=1S/C35H43N5O/c1-25(41)40(24-12-22-37-35-28-15-4-8-19-32(28)39-33-20-9-5-16-29(33)35)23-11-10-21-36-34-26-13-2-6-17-30(26)38-31-18-7-3-14-27(31)34/h2,4,6,8,13,15,17,19H,3,5,7,9-12,14,16,18,20-24H2,1H3,(H,36,38)(H,37,39)

InChI Key

GQFXELZZSUDRNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCNC1=C2CCCCC2=NC3=CC=CC=C31)CCCNC4=C5CCCCC5=NC6=CC=CC=C64

Origin of Product

United States

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